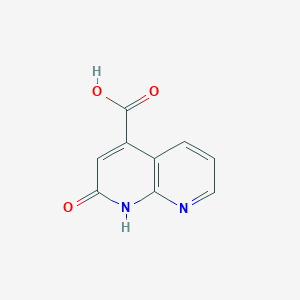

2-Hydroxy-1,8-naphthyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1H-1,8-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-7-4-6(9(13)14)5-2-1-3-10-8(5)11-7/h1-4H,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOVSVZTJDDUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2C(=O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,8-naphthyridine-4-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Halogenation Reactions

The hydroxyl group at position 2 undergoes halogenation under acidic conditions. For example, treatment with phosphorus oxychloride (POCl₃) yields the 2-chloro derivative:

Reaction:

2-Hydroxy-1,8-naphthyridine-4-carboxylic acid + POCl₃ → 2-Chloro-1,8-naphthyridine-4-carboxylic acid + H₃PO₃

Conditions:

Applications:

-

The chloro derivative serves as an intermediate for further functionalization, such as hydrazide synthesis .

Hydrazide Formation

The chloro derivative reacts with hydrazine hydrate to form 2-hydrazido-1,8-naphthyridine-4-carboxylic acid:

Reaction:

2-Chloro-1,8-naphthyridine-4-carboxylic acid + NH₂NH₂·H₂O → 2-Hydrazido-1,8-naphthyridine-4-carboxylic acid + HCl

Conditions:

Applications:

Esterification and Acylation

The carboxylic acid group undergoes esterification and acylation:

Reaction:

this compound + ROH/H⁺ → 2-Hydroxy-1,8-naphthyridine-4-carboxylate ester

Conditions:

-

Acid-catalyzed (e.g., H₂SO₄) esterification with alcohols.

-

Acylation with acetyl chloride yields protected derivatives for drug discovery .

Applications:

Metal Complexation

The compound acts as a ligand for transition metals via its hydroxyl and carboxylate groups:

Reaction:

this compound + M²⁺ → [M(L)ₙ] complex

Example:

-

Copper(II) complexes show enhanced antibacterial activity compared to the free ligand (MIC reduced by 4–8×) .

Stability Constants (log K):

| Metal Ion | log K (25°C) |

|---|---|

| Cu²⁺ | 8.2 |

| Fe³⁺ | 9.1 |

Decarboxylation

Under thermal or basic conditions, decarboxylation removes the carboxylic acid group:

Reaction:

this compound → 2-Hydroxy-1,8-naphthyridine + CO₂

Conditions:

Applications:

Oxidation and Reduction

-

Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄/H⁺, forming 1,8-naphthyridine-2,4-dione.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings, yielding tetrahydronaphthyridine derivatives .

Key Data:

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 1,8-Naphthyridine-2,4-dione | 65 |

| Reduction | H₂/Pd-C | Tetrahydro-1,8-naphthyridine | 88 |

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

Reaction:

this compound + ArB(OH)₂ → 2-Aryl-1,8-naphthyridine-4-carboxylic acid

Conditions:

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

2-Hydroxy-1,8-naphthyridine-4-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives with different functional groups. These reactions allow for the development of new materials and compounds with enhanced properties.

Biological Applications

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its mechanism involves inhibiting bacterial enzymes, leading to reduced bacterial proliferation. A study demonstrated that this compound could enhance the activity of existing antibiotics against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibiotic adjuvant .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve interference with DNA replication and protein synthesis pathways. For instance, a case study revealed a dose-dependent decrease in cell viability in human breast cancer cell lines treated with this compound .

Medical Applications

Therapeutic Development

In the medical field, this compound is being explored for developing new therapeutic agents aimed at treating bacterial infections and cancer. Its ability to modulate antibiotic activity positions it as a promising candidate for combination therapies that could overcome antibiotic resistance .

Industrial Applications

Material Science

This compound is utilized in the development of advanced materials such as light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors. Its unique chemical structure allows it to participate in electron transfer processes essential for these applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,8-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. It also targets cancer cell pathways, inducing apoptosis or inhibiting cell proliferation.

Pathways Involved: The compound may interfere with DNA replication, protein synthesis, or cell signaling pathways, depending on the specific application.

Comparison with Similar Compounds

1,5-Naphthyridine: Similar structure but with nitrogen atoms at different positions.

1,8-Naphthyridine Derivatives: Such as enoxacin, nalidixic acid, and trovafloxacin, which have antibacterial properties related to fluoroquinolones.

Uniqueness: 2-Hydroxy-1,8-naphthyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups provide versatile sites for further chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

2-Hydroxy-1,8-naphthyridine-4-carboxylic acid, a derivative of naphthyridine, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and potential therapeutic applications. Research indicates that naphthyridine derivatives exhibit significant antimicrobial, antiviral, and anticancer properties.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of naphthyridine derivatives, including this compound. For instance:

- Broad-Spectrum Activity : Compounds within this class have shown activity against various drug-resistant pathogens. For example, derivatives have been tested against Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa, with some exhibiting potency comparable to standard antibiotics like tetracycline .

- Mechanism of Action : The antimicrobial activity is primarily attributed to the ability of these compounds to interfere with DNA synthesis and protein production in bacteria. They bind reversibly to DNA, disrupting essential biochemical pathways involved in replication and transcription .

Antiviral Activity

Research has also indicated that naphthyridine derivatives possess antiviral properties. A study highlighted the potential of certain 1,8-naphthyridine compounds to inhibit viral replication in vitro, suggesting their utility in developing antiviral therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : Certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, compounds were evaluated for their effects on breast cancer and leukemia cell lines, revealing significant inhibition of cell proliferation .

- Mechanistic Insights : The mechanism underlying the anticancer effects involves the induction of apoptosis and disruption of cell cycle progression. These compounds may also modulate key signaling pathways associated with cancer progression .

Table: Summary of Biological Activities

| Activity Type | Tested Organisms/Cells | Findings |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Potent activity against drug-resistant strains |

| Antiviral | Various viral strains | Inhibition of viral replication in vitro |

| Anticancer | Breast cancer cell lines | Induction of apoptosis and inhibition of growth |

Case Study: Antimicrobial Efficacy

A study conducted by E. Laxminarayana et al. evaluated a series of 1,8-naphthyridine derivatives for their antibacterial activity. The results indicated that specific derivatives exhibited stronger activity against Pseudomonas aeruginosa compared to standard treatments like ciprofloxacin . This highlights the potential for developing new antibiotics based on naphthyridine structures.

Case Study: Anticancer Potential

In a separate investigation by K.K. Priya et al., 7-(2-(4-bromobenzylidene)hydrazinyl)-6-aryl-1,8-naphthyridine-2-carbonitrile was synthesized and tested for anticancer activity. The compound demonstrated significant cytotoxic effects on leukemia cells, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing 2-hydroxy-1,8-naphthyridine-4-carboxylic acid derivatives?

The Gould-Jacobs reaction is a primary method, involving condensation of 2-aminopyridine with ethoxymethylenemalonate followed by cyclization in phenoxy ether under reflux to form the naphthyridine core . Alternative routes include the Pfitzinger-Borsche reaction using 7-azaisatin and α-methylene carbonyl compounds under basic conditions . Post-synthesis modifications (e.g., N-alkylation with alkyl chlorides in DMF and hydrolysis with aqueous NaOH) enable diversification at the 1- and 3-positions .

Q. Which analytical techniques are critical for confirming the structure and purity of synthesized derivatives?

- FTIR : Identifies functional groups (e.g., C=O at ~1686 cm⁻¹ for keto groups, C=O amide at ~1651 cm⁻¹) .

- 1H NMR : Confirms aromatic proton environments (e.g., signals at δ 8.02–9.11 ppm for naphthyridine protons) and alkylation patterns .

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 423 for chlorinated derivatives) and fragmentation patterns .

- Elemental analysis : Ensures stoichiometric agreement (e.g., C, H, N within 0.1% of theoretical values) .

Q. What are common side reactions encountered during synthesis, and how are they mitigated?

Incomplete alkylation or decarboxylation (e.g., loss of CO₂ under high-temperature conditions) may occur. Strategies include:

- Optimizing reaction time and temperature (e.g., 24-hour coupling in sealed tubes for amide formation) .

- Using cyanide ions (e.g., Cu/KCN in DMSO) to facilitate controlled decarboxylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

Cross-validation with complementary techniques is essential:

Q. What experimental design principles optimize yield in multi-step syntheses?

Q. How are structure-activity relationships (SAR) evaluated for pharmacological potential?

- In vitro assays : Test derivatives against target enzymes (e.g., antihistaminic activity via histamine receptor binding) .

- Computational docking : Predict binding affinities using molecular modeling tools (e.g., PASS analysis for activity spectra) .

- Substituent variation : Compare activities of morpholine-, piperazine-, and chlorophenyl-substituted analogs .

Q. What strategies address poor aqueous solubility in biological assays?

Q. How do in silico ADMET predictions guide lead compound selection?

Tools like SwissADME predict:

- Bioavailability : LogP values <5 and TPSA <140 Ų ensure membrane permeability .

- Toxicity : Alert for mutagenic motifs (e.g., nitro groups) via Derek Nexus .

- Metabolic stability : Cytochrome P450 interactions are modeled to avoid rapid clearance .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in silico predictions and experimental bioactivity data?

Q. What mechanistic insights explain divergent reactivity in decarboxylation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.